molecular formula C13H16O B078155 2,5,8-Trimethyl-1-tetralone CAS No. 10468-59-4

2,5,8-Trimethyl-1-tetralone

Cat. No. B078155
CAS RN: 10468-59-4
M. Wt: 188.26 g/mol
InChI Key: PKGVLPASJKWUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,8-Trimethyl-1-tetralone, also known as TMNT, is a chemical compound that belongs to the class of tetralones. It is a yellowish-brown solid that is commonly used in scientific research due to its unique properties. TMNT has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 2,5,8-Trimethyl-1-tetralone is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. 2,5,8-Trimethyl-1-tetralone has been found to increase dopamine and serotonin levels, which may contribute to its antidepressant and antiparkinsonian effects. Additionally, 2,5,8-Trimethyl-1-tetralone has been found to have antioxidant properties, which may also contribute to its neuroprotective effects.

Biochemical And Physiological Effects

2,5,8-Trimethyl-1-tetralone has been found to have a range of biochemical and physiological effects. In addition to its effects on the central nervous system, 2,5,8-Trimethyl-1-tetralone has been found to have anti-inflammatory properties and may be useful in the treatment of various inflammatory disorders. Additionally, 2,5,8-Trimethyl-1-tetralone has been found to have anticancer properties, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,5,8-Trimethyl-1-tetralone in scientific research is its unique properties. 2,5,8-Trimethyl-1-tetralone has a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Additionally, the synthesis of 2,5,8-Trimethyl-1-tetralone is relatively straightforward, making it easy to obtain for research purposes. However, one limitation of using 2,5,8-Trimethyl-1-tetralone is its potential toxicity. 2,5,8-Trimethyl-1-tetralone has been found to be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 2,5,8-Trimethyl-1-tetralone in scientific research. One area of interest is in the development of new treatments for neurological disorders. 2,5,8-Trimethyl-1-tetralone has been found to have a range of effects on the central nervous system, making it a potential candidate for the development of new drugs. Additionally, the anticancer properties of 2,5,8-Trimethyl-1-tetralone make it a potential candidate for cancer therapy. Further research is needed to fully understand the potential of 2,5,8-Trimethyl-1-tetralone in these areas.

Synthesis Methods

The synthesis of 2,5,8-Trimethyl-1-tetralone involves the reaction between 2,3,4-trimethoxybenzaldehyde and methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a series of intermediates, ultimately leading to the formation of 2,5,8-Trimethyl-1-tetralone. The synthesis of 2,5,8-Trimethyl-1-tetralone is relatively straightforward and has been well-established in the literature.

Scientific Research Applications

2,5,8-Trimethyl-1-tetralone has been used in a variety of scientific research applications due to its unique properties. One of the most notable applications of 2,5,8-Trimethyl-1-tetralone is in the study of the central nervous system. 2,5,8-Trimethyl-1-tetralone has been found to have a range of effects on the brain, including the modulation of dopamine and serotonin levels. This makes it a valuable tool for studying various neurological disorders, such as Parkinson's disease and depression.

properties

IUPAC Name

2,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-8-4-5-9(2)12-11(8)7-6-10(3)13(12)14/h4-5,10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGVLPASJKWUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=CC(=C2C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292134
Record name 2,5,8-Trimethyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8-Trimethyl-1-tetralone

CAS RN

10468-59-4
Record name 2,8-Trimethyl-1-tetralone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5,8-Trimethyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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